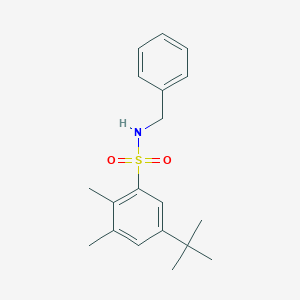
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been used in scientific research to study its mechanism of action and physiological effects. BDBS has been synthesized using various methods and has been shown to have potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has been shown to selectively inhibit carbonic anhydrase IX, which is overexpressed in certain types of cancer, leading to a decrease in tumor growth.
Biochemical and Physiological Effects:
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase, which can lead to changes in pH regulation in the body. N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has also been shown to exhibit antitumor activity against human lung cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide in lab experiments is its high yield of synthesis, which allows for large quantities to be produced. Another advantage is its potential as a selective inhibitor of carbonic anhydrase IX, which can be useful in studying the role of this enzyme in cancer. However, one limitation of using N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research involving N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide, including further study of its mechanism of action and potential applications in the field of medicinal chemistry. One area of interest is its potential as a chemotherapeutic agent, particularly in the treatment of lung cancer. Another area of interest is its potential as a selective inhibitor of carbonic anhydrase IX, which could lead to the development of new cancer therapies. Additionally, further research is needed to optimize the synthesis of N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide and to improve its solubility in water.
Synthesis Methods
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with benzylamine in the presence of a base. Another method involves the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with benzylamine and sodium hydride in dimethylformamide. Both methods result in the formation of N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide with high yields.
Scientific Research Applications
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has been used in scientific research to study its potential applications in the field of medicinal chemistry. One study found that N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide exhibited antitumor activity against human lung cancer cells, suggesting that it may have potential as a chemotherapeutic agent. Another study found that N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide had potential as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in certain types of cancer.
properties
Molecular Formula |
C19H25NO2S |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-14-11-17(19(3,4)5)12-18(15(14)2)23(21,22)20-13-16-9-7-6-8-10-16/h6-12,20H,13H2,1-5H3 |
InChI Key |
WSASNOMINZAQBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NCC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NCC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B281062.png)
![4-ethoxy-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281063.png)

![4-tert-butyl-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281072.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-1-naphthalenesulfonamide](/img/structure/B281075.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281076.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281078.png)


![Ethyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281086.png)
![2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281087.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281088.png)
![N-(3-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281089.png)